(3-Chloro-2-methylprop-1-en-1-yl)benzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11Cl |
|---|---|
Molecular Weight |
166.65 g/mol |
IUPAC Name |
[(E)-3-chloro-2-methylprop-1-enyl]benzene |
InChI |
InChI=1S/C10H11Cl/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3/b9-7+ |
InChI Key |
QYTYCRLWGPZTFR-VQHVLOKHSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CCl |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CCl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Pathways of 3 Chloro 2 Methylprop 1 En 1 Yl Benzene
Reactivity at the Vinylic Chloride Moiety
The vinylic chloride group in (3-Chloro-2-methylprop-1-en-1-yl)benzene is the primary site of chemical reactivity. The sp² hybridization of the carbon atom attached to the chlorine atom, as well as the inherent polarity of the carbon-chlorine bond, are central to its chemical behavior. However, vinylic halides are generally less reactive than their alkyl halide counterparts in nucleophilic substitution reactions. youtube.com This reduced reactivity is attributed to the increased bond strength of the C(sp²)-Cl bond compared to a C(sp³)-Cl bond and the steric hindrance posed by the double bond.
Nucleophilic Vinylic Substitution Reactions
Nucleophilic vinylic substitution (SɴV) reactions on compounds like this compound are generally considered challenging to achieve. pku.edu.cn Several mechanistic pathways have been proposed for SɴV reactions, including the addition-elimination and the elimination-addition mechanisms. slideshare.net The feasibility of these pathways is influenced by the substrate structure, the nature of the nucleophile, and the reaction conditions.
The addition-elimination mechanism would involve the attack of a nucleophile on the carbon-carbon double bond, forming a carbanionic intermediate. Subsequent elimination of the chloride ion would yield the substituted product. The presence of the phenyl group in this compound could potentially stabilize the intermediate carbanion through resonance, making this pathway more plausible than in non-conjugated systems.
Conversely, an elimination-addition mechanism would proceed through the initial removal of a proton, followed by the elimination of the chloride ion to form an alkyne intermediate. The subsequent addition of the nucleophile to the alkyne would furnish the final product. The specific substitution pattern of this compound makes the formation of a stable alkyne intermediate less likely.
Recent research has also explored concerted SɴV reactions, where bond-forming and bond-breaking occur simultaneously. researchgate.net Theoretical studies suggest that the geometry of approach of the nucleophile plays a crucial role, with in-plane (SɴVσ) and out-of-plane (SɴVπ) attack pathways being possible. researchgate.netrsc.org
Table 1: Proposed Mechanistic Pathways for Nucleophilic Vinylic Substitution
| Mechanism | Description | Key Intermediate | Stereochemical Outcome |
| Addition-Elimination | Nucleophilic addition to the double bond followed by elimination of the leaving group. | Carbanion | Generally non-stereospecific |
| Elimination-Addition | Elimination of HX to form an alkyne, followed by nucleophilic addition. | Alkyne | Mixture of isomers possible |
| Concerted (SɴVσ/SɴVπ) | Simultaneous bond formation and breaking with specific orbital interactions. | Transition State | Can be stereospecific (inversion or retention) |
Radical Processes Involving the Carbon-Chlorine Bond
The carbon-chlorine bond in vinylic chlorides can undergo homolytic cleavage to generate vinylic radicals. nih.gov These highly reactive intermediates can participate in a variety of transformations. For a molecule like this compound, the resulting vinylic radical would be stabilized by the adjacent phenyl group, influencing its subsequent reactivity. nih.gov
Visible-light photoredox catalysis has emerged as a powerful tool for the activation of carbon-halogen bonds under mild conditions. acs.orgbeilstein-journals.org This methodology typically involves the generation of a highly reducing or oxidizing photocatalyst in its excited state upon light absorption. For a vinylic chloride, the excited photocatalyst can transfer an electron to the substrate, leading to the formation of a radical anion which then fragments to release a chloride ion and a vinylic radical. acs.org
The efficiency of this process is dependent on the reduction potential of the vinylic chloride and the redox properties of the photocatalyst. rsc.org While the activation of aryl and alkyl chlorides has been extensively studied, the application to vinylic chlorides is a developing area. acs.org The phenyl group in this compound is expected to lower the reduction potential of the molecule, potentially facilitating its activation via photoredox catalysis.
Single electron transfer (SET) is a fundamental step in many radical reactions, including those initiated by photoredox catalysis. organic-chemistry.org In the context of this compound, an SET event from a suitable donor (e.g., a photo-excited catalyst or a strong chemical reductant) to the molecule would generate a radical anion. This intermediate can then undergo dissociation of the C-Cl bond to produce a vinylic radical. acs.org
The reactivity of the generated vinylic radical is diverse. It can abstract a hydrogen atom from the solvent or another hydrogen donor, leading to a reduction product. Alternatively, it can engage in intermolecular or intramolecular addition reactions to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions at the sp² Carbon
Transition metal catalysis provides a versatile platform for the functionalization of vinylic chlorides through cross-coupling reactions. researchgate.net Palladium- and nickel-based catalysts are commonly employed for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the sp² carbon center. nih.gov
The activation of the relatively inert C(sp²)-Cl bond is a key challenge in transition metal-catalyzed cross-coupling reactions. rsc.org Significant progress has been made through the development of specialized ligands and catalyst systems that facilitate the oxidative addition of the vinylic chloride to the metal center. Bulky and electron-rich phosphine (B1218219) ligands, as well as N-heterocyclic carbenes (NHCs), have proven effective in promoting the reactivity of metal catalysts towards aryl and vinyl chlorides. rsc.org
For a substrate like this compound, these advanced catalytic systems would be essential for achieving efficient cross-coupling with a variety of partners, such as boronic acids (Suzuki-Miyaura coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling). The presence of the phenyl and methyl substituents may also influence the steric and electronic factors governing the catalytic cycle.
Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions of Vinylic Chlorides
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Organoboronic acid/ester | Pd(0) / Phosphine ligand | C(sp²)-C(sp²) or C(sp²)-C(sp³) |
| Stille | Organostannane | Pd(0) / Phosphine ligand | C(sp²)-C(sp²) or C(sp²)-C(sp³) |
| Sonogashira | Terminal alkyne | Pd(0) / Cu(I) / Ligand | C(sp²)-C(sp) |
| Heck | Alkene | Pd(0) / Base | C(sp²)-C(sp²) |
| Buchwald-Hartwig | Amine | Pd(0) / Phosphine ligand | C(sp²)-N |
Scope and Limitations of C-C and C-Heteroatom Bond Formation
No specific studies on the scope and limitations of carbon-carbon and carbon-heteroatom bond formation involving this compound were found.
Reactivity at the Carbon-Carbon Double Bond
Electrophilic Addition Reactions
There is a lack of published data on the electrophilic addition reactions of this compound.
Cycloaddition Reactions and Pericyclic Processes
No literature detailing the participation of this compound in cycloaddition or other pericyclic reactions could be located.
Difunctionalization of the Alkene Moiety
Specific research on the carboamination and aminohalogenation of this compound is not available.
There are no available studies on the oxidative and reductive difunctionalization of the carbon-carbon double bond in this compound.
This highlights a clear gap in the chemical literature and presents an opportunity for future research to explore the reactivity of this and similar substituted styrenyl systems.
Reactivity at the Benzene (B151609) Ring
The benzene ring in this compound is the primary site for electrophilic aromatic substitution and can be targeted for functionalization through metalation strategies. The nature of the (3-chloro-2-methylprop-1-en-1-yl) substituent significantly influences the regioselectivity and rate of these reactions.
Electrophilic Aromatic Substitution (EAS) with Vinylic Substituents
The (3-chloro-2-methylprop-1-en-1-yl) substituent is analogous to a vinyl group, which is known to be an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. This directing effect is primarily due to the resonance stabilization of the intermediate carbocation (the arenium ion) formed during the reaction.
The vinyl group can donate electron density to the benzene ring through its π-system, thereby increasing the nucleophilicity of the ring and making it more susceptible to attack by electrophiles. researchgate.netbaranlab.org This electron donation is most effective at the ortho and para positions, as illustrated by the resonance structures of the arenium ion formed upon electrophilic attack at these positions. These intermediates have a resonance contributor where the positive charge is delocalized onto the vinyl group, providing additional stability. researchgate.net In contrast, attack at the meta position does not allow for this extended delocalization, making the meta pathway less favorable.
Therefore, in typical EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, this compound is expected to yield predominantly a mixture of ortho and para substituted products. The ratio of ortho to para products can be influenced by steric hindrance from the substituent and the specific reaction conditions.
| Reaction | Electrophile (E+) | Major Products |
|---|---|---|
| Nitration | NO2+ | 2-Nitro-1-((3-chloro-2-methylprop-1-en-1-yl))benzene and 4-Nitro-1-((3-chloro-2-methylprop-1-en-1-yl))benzene |
| Halogenation (e.g., Bromination) | Br+ | 2-Bromo-1-((3-chloro-2-methylprop-1-en-1-yl))benzene and 4-Bromo-1-((3-chloro-2-methylprop-1-en-1-yl))benzene |
| Sulfonation | SO3 | 2-((3-Chloro-2-methylprop-1-en-1-yl))benzenesulfonic acid and 4-((3-Chloro-2-methylprop-1-en-1-yl))benzenesulfonic acid |
| Friedel-Crafts Alkylation | R+ | ortho- and para-alkylated derivatives |
| Friedel-Crafts Acylation | RCO+ | ortho- and para-acylated derivatives |
Cascade Reactions and Tandem Processes Involving Multiple Functional Groups
The presence of multiple reactive sites in this compound—the electron-rich benzene ring, the nucleophilic double bond, and the electrophilic allylic chloride—creates the potential for cascade or tandem reactions. These are processes where a single reaction event initiates a sequence of further transformations, leading to the rapid construction of complex molecular architectures.
While specific cascade reactions involving this compound are not extensively documented, the reactivity of its functional groups suggests several possibilities. For example, a reaction could be initiated at one site, which then triggers a subsequent reaction at another.
One hypothetical cascade could involve an initial electrophilic attack on the benzene ring, followed by an intramolecular reaction involving the side chain. For instance, a Friedel-Crafts acylation could introduce a carbonyl group at the ortho position. This newly introduced group could then potentially undergo an intramolecular reaction with the allylic chloride or the double bond under suitable conditions.
Another possibility involves the allylic chloride moiety. The allylic chloride can be a precursor to a π-allylpalladium intermediate in the presence of a palladium(0) catalyst. Such intermediates are highly versatile and can participate in a variety of coupling reactions. A tandem process could be envisioned where the formation of a π-allylpalladium complex is followed by a coupling reaction with the aromatic ring or a reaction involving the vinyl group.
Furthermore, reactions involving arynes, which are highly reactive intermediates, can lead to cascade reactions with styrenes to form complex polycyclic structures. Although not a direct reaction of the starting material under standard conditions, the generation of an aryne in the presence of this compound could potentially initiate such a cascade.
Advanced Spectroscopic and Structural Elucidation Techniques for 3 Chloro 2 Methylprop 1 En 1 Yl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the detailed structural analysis of organic molecules in solution. A full suite of NMR experiments would be employed to characterize (3-Chloro-2-methylprop-1-en-1-yl)benzene.
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide initial and crucial information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would reveal distinct signals for the aromatic protons of the benzene (B151609) ring, the vinylic proton, the methyl protons, and the methylene (B1212753) protons adjacent to the chlorine atom. The integration of these signals would confirm the number of protons in each unique environment. The chemical shifts (δ) are influenced by the electronic environment, with aromatic protons typically appearing in the downfield region (around 7.0-8.0 ppm), the vinylic proton also in the downfield region, and the aliphatic methyl and methylene protons in the upfield region. Coupling constants (J) between adjacent protons would provide valuable information about the connectivity and stereochemistry of the molecule. For instance, the coupling between the vinylic proton and the methylene protons could help in determining the geometric isomer (E/Z) of the double bond.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons, the olefinic carbons, the methyl carbon, and the carbon bearing the chlorine atom would provide further confirmation of the molecular structure. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups.
Two-dimensional (2D) NMR Spectroscopy: To establish the precise connectivity of atoms, a series of 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the proton network within the molecule. For this compound, COSY would show correlations between the vinylic proton and the methylene protons, as well as among the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a definitive assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is crucial for establishing the connectivity between different fragments of the molecule, for instance, connecting the propenyl chain to the benzene ring.
The stereochemistry, specifically the configuration of the double bond (E or Z), can be determined using Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect through-space interactions between protons that are in close proximity, which would differ for the E and Z isomers.
| Proton | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Aromatic-H | 7.2 - 7.5 | Multiplet | |
| Vinylic-H | 6.0 - 6.5 | Triplet | J = 7-8 |
| Methylene-H (CH₂Cl) | 4.1 - 4.3 | Doublet | J = 7-8 |
| Methyl-H (CH₃) | 1.9 - 2.1 | Singlet |
| Carbon | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-C (quaternary) | 135 - 140 |
| Aromatic-C (CH) | 127 - 130 |
| Vinylic-C (C=CH) | 125 - 135 |
| Vinylic-C (C=C-CH₃) | 130 - 140 |
| Methylene-C (CH₂Cl) | 45 - 50 |
| Methyl-C (CH₃) | 15 - 20 |
The conformational preferences and any dynamic processes in this compound can be investigated using advanced NMR techniques. Variable temperature (VT) NMR studies can provide insights into the rotational barriers around single bonds, for example, the bond connecting the propenyl group to the benzene ring. By monitoring changes in the NMR spectrum as a function of temperature, thermodynamic parameters for conformational exchange can be determined.
NOESY and ROESY experiments, in addition to determining stereochemistry, can also provide information about the preferred conformation in solution by quantifying the distances between non-bonded protons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₀H₁₁Cl), the expected monoisotopic mass of the molecular ion [M]⁺ would be calculated with high accuracy. The presence of the chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
| Ion | Calculated Exact Mass |
| [C₁₀H₁₁³⁵Cl]⁺ | 166.0549 |
| [C₁₀H₁₁³⁷Cl]⁺ | 168.0519 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information.
The fragmentation of this compound would likely proceed through several characteristic pathways. Loss of a chlorine radical (•Cl) from the molecular ion would be a prominent fragmentation, leading to a stable benzylic/allylic carbocation. Another likely fragmentation pathway would involve the loss of a methyl radical (•CH₃) or the entire chloromethyl group (•CH₂Cl). The benzylic cleavage leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common fragmentation pattern for compounds containing a benzyl (B1604629) group.
| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |
| [C₁₀H₁₁]⁺ | Loss of •Cl | 131 |
| [C₉H₈Cl]⁺ | Loss of •CH₃ | 151 |
| [C₉H₉]⁺ | Loss of •CH₂Cl | 117 |
| [C₇H₇]⁺ | Tropylium ion | 91 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present.
C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.
C=C stretching: The stretching of the carbon-carbon double bond in the propenyl chain and the aromatic ring would result in absorptions in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
C-Cl stretching: The carbon-chlorine stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
C-H bending: Out-of-plane C-H bending vibrations of the benzene ring in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the ring.
Raman Spectroscopy: Raman spectroscopy often provides complementary information to IR spectroscopy. Non-polar bonds, such as the C=C double bond, tend to give strong signals in Raman spectra. The symmetric stretching of the benzene ring is also typically a strong Raman band.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 | 2850 - 3000 |
| C=C stretch (alkene) | 1640 - 1680 | 1640 - 1680 (strong) |
| C=C stretch (aromatic) | 1450 - 1600 | 1450 - 1600 |
| C-Cl stretch | 600 - 800 | 600 - 800 |
It is important to note that while the spectroscopic techniques described are standard for the structural elucidation of organic compounds, detailed experimental data for this compound is not widely available in the public domain. The data presented in the tables are based on theoretical predictions and analysis of structurally similar compounds. A definitive and comprehensive structural analysis would necessitate the acquisition and interpretation of actual experimental spectra for this specific molecule.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the exact position of each atom. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and its conformation in the solid state.
A comprehensive search of scientific literature and crystallographic databases reveals that no single-crystal X-ray diffraction studies have been published for this compound. While crystallographic data exists for related structures, such as 3-Chloro-2-methylbenzene-1-sulfonyl chloride, this information is not applicable to the title compound due to significant structural differences. researchgate.net
Consequently, experimental data regarding the solid-state structure, including unit cell parameters (such as a, b, c, α, β, γ), space group, and precise intramolecular dimensions for this compound, are not available in the current body of scientific literature. The generation of a data table for its crystallographic parameters is therefore not possible at this time.
Computational and Theoretical Investigations of 3 Chloro 2 Methylprop 1 En 1 Yl Benzene
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (3-Chloro-2-methylprop-1-en-1-yl)benzene. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution and energy levels.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d), are utilized to determine its optimized geometry and various ground state properties. The theory posits that the energy of a molecule can be determined from its electron density.
These calculations yield key parameters that describe the molecule's stability and electronic nature. The optimized geometry reveals the most stable arrangement of atoms, providing precise bond lengths and angles. Other calculated properties include the total electronic energy, dipole moment, and Mulliken atomic charges, which offer insights into the molecule's polarity and the distribution of electron density across its atoms.
Table 1: Calculated Ground State Properties of (E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene using DFT (B3LYP/6-31G(d))
| Property | Value |
| Total Electronic Energy | -789.1234 Hartree |
| Dipole Moment | 2.15 Debye |
| C=C Bond Length | 1.34 Å |
| C-Cl Bond Length | 1.81 Å |
| C-Phenyl Bond Length | 1.48 Å |
Note: The data presented in this table is hypothetical and representative of typical DFT calculation results for similar molecules.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. An analysis of the MOs of this compound, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its chemical reactivity.
The HOMO is the outermost orbital containing electrons and acts as an electron donor in reactions. Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the C=C double bond, which are the most electron-rich parts of the molecule. The LUMO is likely to have significant contributions from the C-Cl antibonding orbital, indicating that this bond is susceptible to nucleophilic attack.
Table 2: Frontier Orbital Energies of (E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene
| Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Note: The data presented in this table is hypothetical and representative of typical DFT calculation results for similar molecules.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify reaction pathways, intermediates, and transition states.
Theoretical studies can model various reactions, such as nucleophilic substitution at the allylic carbon or electrophilic addition to the double bond. For instance, the reaction with a nucleophile (e.g., hydroxide (B78521) ion) can be computationally investigated to determine whether it proceeds via an SN2 or SN2' mechanism. By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathway can be identified.
These calculations involve locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy barrier, or activation energy, determined from the difference in energy between the reactants and the transition state, provides a quantitative measure of the reaction rate.
Many reactions can yield multiple products. Computational methods can predict the regio- and stereoselectivity of reactions involving this compound by comparing the activation energies of the different possible pathways. The pathway with the lowest energy barrier will be the kinetically favored one, leading to the major product.
For example, in an electrophilic addition reaction, the initial attack of the electrophile can occur at either carbon of the double bond. By calculating the energies of the two possible carbocation intermediates, the regioselectivity can be predicted. Similarly, the stereochemical outcome (e.g., syn vs. anti addition) can be assessed by comparing the energies of the corresponding transition states.
Conformational Analysis and Potential Energy Surface Mapping
This compound has several rotatable single bonds, leading to different spatial arrangements of its atoms, known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers to rotation between them.
A potential energy surface (PES) map can be generated by systematically varying the dihedral angles of the rotatable bonds (e.g., the C-C bond connecting the phenyl ring to the propenyl group) and calculating the energy at each point. This map reveals the low-energy conformers as minima on the surface and the transition states for conformational changes as saddle points. Understanding the conformational preferences is important as the reactivity and properties of the molecule can be influenced by its three-dimensional shape.
Molecular Dynamics Simulations for Solution-Phase Behavior
Following a comprehensive search of available scientific literature and computational databases, no specific studies detailing molecular dynamics (MD) simulations for the solution-phase behavior of this compound were identified. While MD simulations are a powerful tool for understanding the conformational dynamics, solvent interactions, and local structuring of molecules in solution, it appears that research focusing on this particular compound has not been published or is not readily accessible in the public domain.
Generally, such simulations for similar chloro-substituted aromatic compounds might involve force fields like AMBER or CHARMM and would be conducted in various solvents to predict properties such as radial distribution functions and solvation free energies. However, without specific studies on this compound, any discussion would be speculative and fall outside the scope of this focused article.
Spectroscopic Property Prediction from Theoretical Models
Similarly, a thorough review of existing research revealed no specific theoretical predictions of the spectroscopic properties (e.g., NMR, IR, UV-Vis) for this compound using computational models such as Density Functional Theory (DFT) or other quantum mechanical methods.
The prediction of spectroscopic data from theoretical models is a common practice in modern computational chemistry to aid in the identification and characterization of novel compounds. mdpi.com These methods can provide valuable insights into the relationship between molecular structure and spectral features. For instance, theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, vibrational frequencies for IR spectroscopy, and electronic transitions for UV-Vis spectroscopy.
Despite the availability of these computational techniques, it appears that this compound has not been the subject of such published theoretical investigations. Therefore, no data tables or detailed research findings on its predicted spectroscopic properties can be presented at this time.
Potential Research Applications and Derivatives of 3 Chloro 2 Methylprop 1 En 1 Yl Benzene
Role as a Key Intermediate in Complex Molecule Synthesis
Precursor for Advanced Building Blocks
There is no available scientific literature detailing the use of (3-Chloro-2-methylprop-1-en-1-yl)benzene as a precursor for advanced building blocks in organic synthesis.
Synthesis of Heterocyclic Compounds
No published research could be found that describes the utilization of this compound in the synthesis of heterocyclic compounds.
Exploration in Materials Science Research
Monomer for Polymerization Studies
There are no available studies on the use of this compound as a monomer in polymerization research.
Integration into Functional Organic Materials (e.g., optoelectronic applications, non-pharmaceutical polymers)
Information regarding the integration of this compound into functional organic materials for applications such as optoelectronics or non-pharmaceutical polymers is not present in the current body of scientific literature.
Applications in Agrochemical and Industrial Chemical Synthesis (excluding regulated/toxic compounds)
Specific applications of this compound in the synthesis of non-regulated agrochemicals or industrial chemicals are not documented in publicly accessible research.
Derivatization for Non-Pesticidal Agricultural Aids
While direct research on the application of this compound in agriculture is not extensively documented, its chemical structure suggests potential pathways for derivatization into non-pesticidal agricultural aids. The presence of an allylic chloride and a styrenyl group offers reactive sites for modification to create compounds that could influence plant growth or nutrient availability.
One potential avenue of investigation is the development of plant growth regulators. The core structure could be modified to mimic or interfere with the action of natural plant hormones. For instance, the allylic chloride moiety could undergo nucleophilic substitution reactions to introduce functional groups known to elicit hormonal responses in plants. Such derivatives could potentially influence processes like root development, flowering, or fruit set.
Another area of exploration is the creation of controlled-release nutrient carriers. The chloro group could be substituted with a nutrient-containing moiety, which would then be slowly released in the soil. Chloride itself is an essential micronutrient for plants, playing a role in photosynthesis and osmotic regulation. nutrien-ekonomics.comintrepidpotash.com While the direct application of chlorinated compounds as a chloride source requires careful consideration of soil health, derivatization could yield compounds that provide a more controlled release. mdpi.com Long-term application of chloride-containing fertilizers can impact soil pH and aluminum availability, necessitating a balanced approach. mdpi.com
The styrenyl portion of the molecule could also be functionalized to enhance its utility in agricultural formulations. For example, polymerization or copolymerization could lead to the formation of biodegradable matrices for the encapsulation and slow release of agrochemicals or nutrients. The development of such specialty polymers could improve the efficiency of nutrient use and reduce the environmental impact of agricultural practices.
It is important to note that these potential applications are theoretical and would require significant research and development to validate their efficacy and safety for agricultural use.
Use in Specialty Chemical Production
The unique combination of a reactive allylic chloride and a polymerizable styrene-like double bond in this compound makes it a candidate for a precursor in the synthesis of various specialty chemicals. The reactivity of these functional groups allows for a range of chemical transformations, leading to the production of tailored molecules for specific industrial applications.
The vinyl group of this compound allows it to act as a monomer in polymerization reactions. wikipedia.org This could lead to the production of specialty polymers with unique properties imparted by the pendant (3-chloro-2-methylprop-1-en-1-yl) group. For instance, the presence of the chloro group could enhance the flame retardancy or modify the thermal properties of the resulting polymer. osti.gov Such functionalized polystyrenes are valuable in applications requiring materials with specific performance characteristics. tandfonline.comcpchem.com The synthesis of these polymers can be achieved through various methods, including atom transfer radical polymerization (ATRP), which allows for the creation of well-defined polymer architectures. tandfonline.com
The allylic chloride functionality provides a handle for a variety of nucleophilic substitution reactions. This allows for the introduction of a wide array of other functional groups, transforming the molecule into a versatile intermediate for organic synthesis. For example, reaction with amines, alcohols, or thiols could yield a diverse range of derivatives. These derivatives could find use as building blocks in the pharmaceutical, fragrance, or materials science industries.
Furthermore, the combination of the double bond and the allylic chloride allows for more complex chemical transformations. For instance, the molecule could undergo cycloaddition reactions or be used in cross-coupling reactions to construct more elaborate molecular architectures. The ability to functionalize both the vinyl and the allylic positions provides a pathway to a wide range of novel compounds with potential applications as specialty chemicals.
The production of such specialty chemicals would depend on the development of efficient and selective synthetic routes. The synthesis of substituted styrenes, in general, can be achieved through various methods, and the choice of method would be crucial for the economic viability of producing derivatives of this compound. google.com
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthetic Routes for (3-Chloro-2-methylprop-1-en-1-yl)benzene
The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize less hazardous materials. For this compound, this involves moving away from classical methods that may rely on stoichiometric reagents or harsh conditions toward more elegant and sustainable catalytic solutions.
A significant shift in modern catalysis involves replacing precious metals like palladium with earth-abundant and less toxic alternatives such as iron, nickel, cobalt, and copper. mdpi.comnih.gov These metals offer the potential for more cost-effective and sustainable catalytic processes. acs.org Research in this area could lead to novel methods for synthesizing this compound. For instance, iron-catalyzed cross-coupling reactions have shown promise for a variety of transformations, including allylic C-H functionalization. nih.govnih.gov A future synthetic strategy could involve the direct iron-catalyzed allylation of a benzene (B151609) derivative with a suitable 3-chloro-2-methylpropene (B57409) precursor. nih.govorganic-chemistry.org Nickel, in particular, has emerged as a valuable alternative to palladium, displaying unique reactivity profiles and the ability to mediate both two- and one-electron processes. researchgate.net
Future research could focus on developing specific iron or nickel catalyst systems, potentially featuring bespoke ligand designs, to facilitate the key C-C bond formation in the synthesis of the target molecule with high selectivity and yield.
Table 1: Examples of Earth-Abundant Metal Catalysts in Relevant Transformations
| Catalyst Metal | Reaction Type | Potential Application for Target Compound | Reference |
|---|---|---|---|
| Iron (Fe) | C-H Allylation | Direct coupling of a benzene derivative with an allylic chloride. | nih.gov |
| Nickel (Ni) | Cross-Coupling | Suzuki-Miyaura type coupling of a phenylboronic acid with a suitable chloro-alkene. | nih.govresearchgate.net |
| Cobalt (Co) | Cross-Coupling | Alternative to Ni and Fe for C-C bond formation. | mdpi.com |
| Copper (Cu) | C-N/C-O Coupling | While less common for C-C coupling, its unique reactivity could be explored for novel pathways. | nsf.gov |
Visible-light photocatalysis and electrochemistry represent rapidly growing fields in organic synthesis, offering mild and green alternatives to thermally driven reactions. These methods use light or electrical current to generate highly reactive intermediates under ambient conditions. While direct photocatalytic routes to this compound have not been established, related transformations have been successfully demonstrated. For example, photocatalytic methods have been developed for the efficient E/Z isomerization of styrenyl halides using different photocatalysts like fac-Ir(ppy)₃ or fluorescein. researchgate.netchemistryviews.orgresearchgate.net This demonstrates that the core structure is amenable to photocatalytic manipulation.
Future work could explore a photocatalytic radical pathway, where a substituted styrene (B11656) derivative reacts with a chlorine radical source. Furthermore, the integration of photocatalysis with biocatalysis, creating "photoenzymatic" systems, could unlock new-to-nature transformations for stereoselective synthesis. springernature.comacs.org
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. beilstein-journals.org These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved scalability and reproducibility. researchgate.net The synthesis of styrene derivatives has been successfully adapted to continuous flow systems, often involving palladium-catalyzed Heck reactions or lithiation-based coupling processes in microreactors. ntu.edu.sgepa.govresearchgate.netresearchgate.net
Applying this technology to the synthesis of this compound could lead to a highly efficient and scalable manufacturing process. A potential telescoped continuous process could involve the generation of a reactive intermediate in one reactor module, which is then immediately reacted with a second component in a subsequent module, minimizing the need for isolation and purification of intermediates and thereby reducing waste. nih.gov
Table 2: Comparison of Batch vs. Continuous Flow Processing for Chemical Synthesis
| Feature | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer due to small reactor volumes and excellent heat control. |
| Scalability | Often problematic; requires re-optimization for different scales. | Easily scalable by running the process for a longer duration ("scaling out"). |
| Efficiency | Can have lower efficiency due to mass and heat transfer limitations. | High efficiency due to superior mixing and heat transfer. |
| Control | Less precise control over reaction parameters like temperature and residence time. | Precise control over all reaction parameters, leading to higher consistency. |
| Automation | More complex to automate fully. | Readily amenable to automation and integration of inline analysis. |
Chemoinformatics and Machine Learning for Reaction Prediction and Optimization
The intersection of data science and chemistry is creating powerful new tools for synthetic planning. Chemoinformatics and machine learning (ML) are being used to predict the outcomes of chemical reactions, suggest optimal conditions, and even design novel synthetic routes from scratch. eurekalert.org By training neural networks on vast databases of known chemical reactions, such as Reaxys, ML models can learn the complex patterns that govern reactivity. nih.gov
These models can predict the major product from a given set of reactants and reagents, often ranking a list of plausible candidates with high accuracy. mit.edubohrium.comacs.org For the synthesis of this compound, an ML model could be deployed to:
Predict Optimal Conditions: Suggest the most suitable catalyst, solvent, base, and temperature to maximize the yield of the desired product. nih.gov
Identify Potential Byproducts: Forecast likely side reactions, allowing chemists to proactively adjust conditions to minimize impurity formation.
Evaluate Novel Routes: Assess the feasibility of entirely new, computer-generated synthetic pathways before committing to laboratory work.
This data-driven approach has the potential to significantly reduce the experimental effort required to develop a robust and efficient synthesis, accelerating the research and development process.
Bio-Inspired Synthesis and Biocatalytic Transformations
Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency, operating under mild, aqueous conditions. Harnessing biocatalysis for the synthesis of fine chemicals is a key goal of green chemistry. rsc.org Research into biohalogenation has identified a range of halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, that can incorporate halogen atoms into organic molecules with high specificity. researchgate.netnih.govdtu.dkrsc.org
A future research direction could involve identifying or engineering an enzyme capable of the regioselective chlorination of a suitable phenyl-containing alkene precursor. Additionally, other enzyme classes that act on alkenes, such as 'ene' reductases or those involved in epoxide formation and opening, could be engineered to perform novel C-C bond-forming or functionalization reactions on styrene-type substrates. researchgate.netscispace.com This bio-inspired approach could provide a highly sustainable and enantioselective route to the target molecule or its valuable derivatives.
Unexplored Reactivity Patterns and Novel Transformations
The chemical structure of this compound, containing both an allylic chloride and a styrenyl moiety, suggests a rich and potentially unexplored reactivity profile. Allylic chlorides are known to be reactive electrophiles in both S(_N)1 and S(_N)2 substitution reactions, with their reactivity enhanced by the adjacent π-system. nih.govnorthwestern.edustackexchange.com
Future research could focus on leveraging this inherent reactivity in novel transformations:
Asymmetric Catalysis: Developing enantioselective substitution reactions where a nucleophile is introduced with high stereocontrol, catalyzed by a chiral transition metal complex or organocatalyst.
Novel Cross-Coupling Reactions: Employing the molecule as an electrophilic partner in new types of transition-metal-catalyzed cross-coupling reactions to form more complex structures. The dynamics of how metals like palladium activate allylic halides is a subject of ongoing study and could reveal new catalytic pathways. acs.org
Cascade Reactions: Designing multi-step, one-pot reactions where an initial reaction at the allylic chloride triggers a subsequent transformation involving the styrenyl double bond or the benzene ring. The potential for styrene derivatives to participate in cascade Diels-Alder reactions suggests that complex polycyclic structures could be accessible. researchgate.net
Exploring these novel transformations would not only expand the fundamental understanding of the molecule's chemical behavior but also broaden its utility as a building block in organic synthesis.
Advanced Characterization Techniques for In Situ Reaction Monitoring
The progression toward more efficient, controlled, and safer chemical manufacturing necessitates a deeper understanding of reaction dynamics as they occur. For the synthesis and subsequent reactions of this compound, future research is increasingly focused on the implementation of advanced in situ characterization techniques. These methods, central to the Process Analytical Technology (PAT) framework, allow for real-time monitoring of critical process parameters and quality attributes, moving beyond traditional offline analysis. The goal is to build quality into the process by design, ensuring consistency and enabling real-time control. fda.govdtu.dkresearchgate.net
The synthesis of allylic compounds like this compound can involve sensitive and highly exothermic reactions, such as Grignard reactions, where precise control is paramount for safety and to minimize impurity formation. hzdr.deresearchgate.net Real-time monitoring provides a continuous stream of data on reactant consumption, intermediate formation, and product generation, which is crucial for optimizing reaction conditions and ensuring process safety. hzdr.demt.com
Emerging trends involve the integration of various spectroscopic and chromatographic techniques directly into the reaction vessel or flow system. These techniques provide immediate feedback on the reaction's progress, enabling dynamic adjustments to parameters like temperature, pressure, and reagent dosing. nih.gov
Key Spectroscopic Techniques for In Situ Monitoring:
Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR, often using an Attenuated Total Reflectance (ATR) probe, is a powerful tool for tracking the concentration of key functional groups in real-time. dntb.gov.ua For a reaction producing this compound, an FTIR probe could monitor the disappearance of a precursor's characteristic vibrational bands and the appearance of bands corresponding to the product's C-Cl and C=C bonds. This technique is particularly valuable for detecting reaction initiation, tracking the accumulation of reactants, and ensuring the reaction goes to completion, which helps in avoiding hazardous conditions associated with the accumulation of unreacted reagents. hzdr.demt.com
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is well-suited for in-line monitoring in industrial settings due to its compatibility with fiber optics and its ability to penetrate dense slurries and solutions. researchgate.netdtu.dk It can be used to quantify the concentration of reactants and products in real-time by developing robust chemometric models. researchgate.net For the synthesis of this compound, NIR could be employed in a continuous flow setup to ensure the precise stoichiometric dosing of reagents, which is often critical for minimizing the formation of impurities. researchgate.netdtu.dk
Nuclear Magnetic Resonance (NMR) Spectroscopy: The integration of online NMR spectroscopy into automated synthesis platforms represents a significant advancement for real-time reaction analysis. nih.gov Online NMR provides detailed structural information, allowing for unambiguous identification of reactants, intermediates, and products directly in the reaction mixture. This technique could be invaluable for mechanistic studies of the formation of this compound, helping to identify transient intermediates and optimize reaction conditions to favor the desired product. nih.gov
The application of these in situ techniques provides a wealth of data that can be used to develop sophisticated process control strategies. By understanding the reaction kinetics and pathways in real-time, it becomes possible to enhance the efficiency, safety, and reproducibility of the synthesis of this compound.
| Technique | Principle | Potential Application for this compound Synthesis | Key Advantages | References |
|---|---|---|---|---|
| In Situ FTIR-ATR Spectroscopy | Measures vibrational spectra of molecules in real-time, providing information on functional groups. | Monitoring consumption of precursors and formation of the C-Cl and C=C bonds of the final product. Tracking reaction kinetics and endpoint. | High specificity for functional groups, non-destructive, suitable for liquid phase reactions. | hzdr.demt.comdntb.gov.ua |
| In-line Near-Infrared (NIR) Spectroscopy | Utilizes the near-infrared region of the electromagnetic spectrum to quantify chemical components based on molecular overtone and combination vibrations. | Real-time quantification of reactant and product concentrations in batch or continuous flow processes; ensuring stoichiometric control. | Robust, non-invasive, compatible with fiber optics for remote sampling, suitable for industrial environments. | researchgate.netdtu.dk |
| Online NMR Spectroscopy | Provides detailed structural information about molecules in solution by measuring the magnetic properties of atomic nuclei. | Unambiguous identification of reactants, products, and reaction intermediates; elucidation of reaction mechanisms. | Provides rich structural information, highly specific, quantitative. | nih.gov |
Q & A
How can synthetic routes for (3-Chloro-2-methylprop-1-en-1-yl)benzene be optimized to address steric hindrance during alkylation?
Basic Research Question
Steric hindrance in alkylation reactions often arises due to the bulky substituents on the benzene ring. To optimize synthesis:
- Method : Use Friedel-Crafts alkylation with Lewis acid catalysts (e.g., AlCl₃) under controlled temperature (0–5°C) to minimize side reactions.
- Steric Mitigation : Introduce directing groups (e.g., electron-donating groups) to guide regioselectivity .
- Validation : Monitor reaction progress via GC-MS to detect intermediates and adjust stoichiometry of chlorinated precursors (e.g., 3-chloro-2-methylpropene) .
What spectroscopic techniques resolve conflicting structural data for this compound?
Basic Research Question
Conflicting data may arise from isomerism or impurities. A multi-technique approach is critical:
- NMR : Use ¹³C DEPT-135 to distinguish CH₂/CH₃ groups and confirm substitution patterns. Coupling constants in ¹H NMR identify allylic chlorine orientation .
- X-ray Crystallography : Resolve ambiguities in double-bond geometry (E/Z) using SHELXL for refinement .
- IR Spectroscopy : Compare C-Cl stretching frequencies (~550–650 cm⁻¹) to rule out chlorinated byproducts .
How can density functional theory (DFT) predict the reactivity of this compound in electrophilic substitution?
Advanced Research Question
DFT models (e.g., B3LYP/6-311G**) can predict regioselectivity and transition states:
- Electrophilic Attack : Calculate Fukui indices to identify nucleophilic sites on the benzene ring.
- Solvent Effects : Include polarizable continuum models (PCM) to simulate reaction environments (e.g., dichloromethane) .
- Validation : Cross-reference computed HOMO-LUMO gaps with experimental UV-Vis spectra (λmax ~270–290 nm) .
What challenges arise in crystallizing this compound, and how are they addressed?
Advanced Research Question
Crystallization issues stem from low melting points and polymorphism:
- Crystal Growth : Use slow evaporation in hexane/ethyl acetate (3:1) at 4°C to enhance lattice stability.
- Data Collection : Employ synchrotron radiation for high-resolution diffraction of small crystals (<0.1 mm).
- Refinement : Apply SHELXL’s TWIN/BASF commands to handle twinning artifacts .
How do stereoelectronic effects influence the stability of this compound isomers?
Advanced Research Question
The compound’s stability is governed by hyperconjugation and steric strain:
- Hyperconjugation : Allylic C-Cl bonds stabilize the ene group via σ→π* interactions, verified by NBO analysis .
- Steric Strain : Compare torsional angles (e.g., C-Cl⋯CH₃ interactions) in X-ray structures to identify destabilized conformers .
- Thermodynamic Data : Use DSC to measure melting-point disparities between isomers (±5°C) .
How to resolve contradictions in reported biological activity data for derivatives of this compound?
Advanced Research Question
Contradictions often arise from assay variability or impurities:
- Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity via HPLC (>98%).
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .
- Structural Analogues : Compare activity trends with methyl-substituted derivatives to isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
